Clascoterone

Descripción

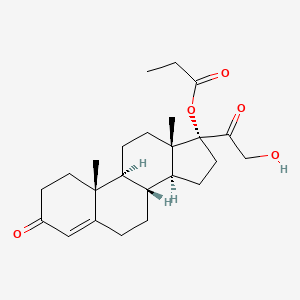

Structure

3D Structure

Propiedades

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O5/c1-4-21(28)29-24(20(27)14-25)12-9-19-17-6-5-15-13-16(26)7-10-22(15,2)18(17)8-11-23(19,24)3/h13,17-19,25H,4-12,14H2,1-3H3/t17-,18+,19+,22+,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNHMOZDMYNCPO-PDUMRIMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10471883 | |

| Record name | Clascoterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19608-29-8 | |

| Record name | 21-Hydroxy-17-(1-oxopropoxy)pregn-4-ene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19608-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clascoterone [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019608298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clascoterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12499 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clascoterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLASCOTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XN7MM8XG2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Clascoterone in Sebocytes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clascoterone (marketed as Winlevi®) is a first-in-class topical androgen receptor inhibitor approved for the treatment of acne vulgaris. Its novel mechanism of action directly targets the hormonal drivers of sebum production and inflammation within the sebaceous gland. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound in sebocytes, the primary cells of the sebaceous gland. It details the competitive antagonism of the androgen receptor, the subsequent reduction in lipid synthesis and pro-inflammatory cytokine production, and the underlying signaling pathways. This document summarizes key quantitative data from in vitro studies, outlines detailed experimental protocols for replicating pivotal experiments, and provides visual representations of the core mechanisms and workflows.

Core Mechanism of Action: Androgen Receptor Antagonism

The primary mechanism of action of this compound in sebocytes is its function as a potent local antagonist of the androgen receptor (AR).[1][2][3] Androgens, such as dihydrotestosterone (B1667394) (DHT), are key drivers of sebaceous gland activity, promoting both sebocyte proliferation and the synthesis of lipids that constitute sebum.[4]

This compound, a steroidal antiandrogen, competitively binds to the AR in sebocytes, thereby preventing the binding of endogenous androgens like DHT.[5] This competitive inhibition blocks the subsequent downstream signaling cascades that are responsible for the pathogenic effects of androgens in acne, namely increased sebum production and inflammation.

Signaling Pathway

The binding of an androgen like DHT to the AR in the cytoplasm of a sebocyte triggers a conformational change in the receptor. This leads to the dissociation of heat shock proteins, dimerization of the receptor, and its translocation into the nucleus. Inside the nucleus, the androgen-AR complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in lipid synthesis and inflammation.

This compound disrupts this process at the initial step. By occupying the ligand-binding pocket of the AR, it prevents the binding of DHT. Consequently, the AR remains in its inactive conformation in the cytoplasm, and the downstream transcriptional activation of androgen-responsive genes is inhibited.

References

- 1. Cortexolone 17α-propionate (this compound) Is a Novel Androgen Receptor Antagonist that Inhibits Production of Lipids and Inflammatory Cytokines from Sebocytes In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of Androgen and Androgen Receptor in the Skin-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cortexolone 17α-propionate (this compound) Is a Novel Androgen Receptor Antagonist that Inhibits Production of Lipids and Inflammatory Cytokines from Sebocytes In Vitro - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 5. Efficacy and Safety of Topical this compound Cream, 1%, for Treatment in Patients With Facial Acne: Two Phase 3 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Clascoterone: Synthesis, Chemical Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clascoterone (cortexolone 17α-propionate) is a first-in-class topical androgen receptor inhibitor approved for the treatment of acne vulgaris. This technical guide provides a comprehensive overview of its synthesis pathway, detailed chemical properties, and its mechanism of action at the molecular level. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and dermatological research.

Chemical Properties

This compound is a white to almost white powder.[1] Its chemical structure is a synthetic pregnane (B1235032) steroid, specifically the C17α propionate (B1217596) ester of 11-deoxycortisol (cortexolone).[2]

Quantitative Data

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₄O₅ | [1] |

| Molecular Weight | 402.5 g/mol | [1][3] |

| Melting Point | 180 ± 2 °C | [4] |

| Solubility | ||

| Water | Practically insoluble | [1] |

| Ethanol | Soluble | [5] |

| Methanol | Very soluble | [5] |

| Diethyl Ether | Slightly soluble | [5] |

| DMSO | ≥ 100 mg/mL | [6] |

| UV Absorption (λmax) | 240, 295 nm | [7] |

| pKa (Predicted) | ||

| Strongest Acidic | 13.78 | [No source found] |

| Strongest Basic | -3.3 | [No source found] |

Spectral Data

Detailed spectral analysis is crucial for the confirmation of the chemical structure and purity of this compound. Commercially available reference standards for this compound are typically accompanied by a comprehensive Certificate of Analysis which includes ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data.[1]

-

¹H NMR & ¹³C NMR: Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

-

Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, further confirming its identity.[8][9][10] An LC-MS/MS method has been developed for the quantification of this compound and its primary metabolite, cortexolone.[11][12][13][14]

Synthesis Pathway

The synthesis of this compound is a multi-step process that starts from 11-deoxycortisol. The overall pathway involves the esterification of the hydroxyl groups followed by a selective enzymatic hydrolysis.

Synthesis of Cortexolone 17α,21-dipropionate (Intermediate)

The synthesis of the intermediate, cortexolone 17α,21-dipropionate, starts from 11-deoxycortisol. This involves the esterification of both the C17α and C21 hydroxyl groups using a propionylating agent such as propionic anhydride or propionyl chloride.[2]

Synthesis of this compound

The final step in the synthesis of this compound is a lipase-catalyzed chemoselective alcoholysis of cortexolone 17α,21-dipropionate.[2] This enzymatic reaction selectively removes the propionate group at the C21 position.

Experimental Protocols

Synthesis of this compound from Cortexolone 17α,21-dipropionate

This protocol is based on the lipase-catalyzed alcoholysis method.[2][15]

Materials:

-

Cortexolone 17α,21-dipropionate

-

Butanol

-

Lipase from Candida cylindracea (CCL)

-

Celite

Procedure:

-

Dissolve cortexolone 17α,21-dipropionate (1.09 mmoles) in toluene (50 ml).

-

Add butanol (5.45 mmoles) and lipase from Candida cylindracea (17.4 g, 3.86 U/mg).

-

Maintain the mixture under stirring at 30°C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of toluene/ethyl acetate (B1210297) (6/4) until the starting material is consumed (approximately 24 hours).

-

Remove the enzyme by filtration through a layer of Celite.

-

Evaporate the solvent under reduced pressure to obtain crude this compound.

-

Purify the product by crystallization from diisopropyl ether to yield this compound with a purity of >99% by HPLC.[2]

Quantification of Androgen Receptor Binding Affinity

The binding affinity of this compound to the androgen receptor (AR) can be determined using a competitive binding assay.[16][17][18][19] This assay measures the ability of a test compound to displace a radiolabeled androgen, such as [³H]-R1881, from the AR.

Brief Protocol Outline:

-

Prepare rat ventral prostate cytosol, which is a source of androgen receptors.

-

Incubate a constant concentration of [³H]-R1881 and cytosol with varying concentrations of unlabeled this compound.

-

After incubation, separate the bound from free radioligand.

-

Quantify the radioactivity of the bound ligand using liquid scintillation counting.

-

Calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

In Vitro Sebum Production Assay

The effect of this compound on sebum production can be assessed using cultured human sebocytes.[20][21][22][23][24][25]

Brief Protocol Outline:

-

Culture human sebocytes in appropriate media.

-

Treat the sebocytes with an androgen, such as dihydrotestosterone (B1667394) (DHT), in the presence or absence of varying concentrations of this compound.

-

After a suitable incubation period, extract the lipids from the cells.

-

Quantify the amount of synthesized lipids (as a measure of sebum production) using a suitable method, such as Nile red staining followed by fluorometry.

Mechanism of Action: Androgen Receptor Signaling Pathway

This compound exerts its therapeutic effect by acting as a competitive antagonist of the androgen receptor (AR) in the skin, particularly in sebocytes and dermal papilla cells.[26][27][28]

Androgens, such as dihydrotestosterone (DHT), play a crucial role in the pathogenesis of acne. Upon entering a target cell, DHT binds to the AR in the cytoplasm. This binding triggers a conformational change in the AR, leading to its dissociation from heat shock proteins (HSPs). The activated DHT-AR complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in sebaceous gland proliferation, lipid synthesis (sebum production), and the production of pro-inflammatory cytokines.[29][30][31][32][33]

This compound, due to its structural similarity to androgens, competes with DHT for binding to the AR. By binding to the AR, this compound prevents the conformational changes required for its activation and nuclear translocation. Consequently, the transcription of androgen-regulated genes is inhibited, leading to a reduction in sebum production and inflammation.[34][35]

References

- 1. This compound Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. This compound | C24H34O5 | CID 11750009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ijrpr.com [ijrpr.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. This compound | Androgen Receptor | TargetMol [targetmol.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of in vitro Skin Permeation of this compound From this compound Topical Cream, 1% (w/w) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Method development for the evaluation of in vitro skin permeation of this compound from this compound topical cream, 1% - American Chemical Society [acs.digitellinc.com]

- 13. Evaluation of in vitro Skin Permeation of this compound From this compound Topical Cream, 1% (w/w) | CoLab [colab.ws]

- 14. researchgate.net [researchgate.net]

- 15. HUE026507T2 - Enzymatic method for producing cortexolone-17-propionate IV hydrate crystal form - Google Patents [patents.google.com]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. epa.gov [epa.gov]

- 18. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 20. A Murine Model for Measuring Sebum Production That Can Be Used to Test Therapeutic Agents for the Management of Acne Vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Sebumeter - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 23. An optimal method for quantifying the facial sebum level and characterizing facial sebum features - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Reduction in Facial Sebum Production Following Treatment with this compound Cream 1% in Patients with Acne Vulgaris: 12-Week Interim Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Cortexolone 17α-propionate (this compound) Is a Novel Androgen Receptor Antagonist that Inhibits Production of Lipids and Inflammatory Cytokines from Sebocytes In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Individual Article: this compound Cream 1%: Mechanism of Action, Efficacy, and Safety of a Novel, First-in-Class Topical Antiandrogen Therapy for Acne - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 28. Individual Article: this compound Cream 1%: Mechanism of Action, Efficacy, and Safety of a Novel, First-in-Class Topical Antiandrogen Therapy for Acne - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Androgens induce sebaceous differentiation in sebocyte cells expressing a stable functional androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Sebaceous differentiation in sebocyte cells expressing androgen receptor [qima-lifesciences.com]

- 31. Androgen receptor expression in the preputial gland and its sebocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. tandfonline.com [tandfonline.com]

- 34. researchgate.net [researchgate.net]

- 35. Androgen Receptor Inhibitors in the Treatment of Acne Vulgaris: Efficacy and Safety Profiles of this compound 1% Cream - PMC [pmc.ncbi.nlm.nih.gov]

Clascoterone: A Deep Dive into its Pharmacokinetics and Dermal Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and dermal metabolism of clascoterone, a novel topical androgen receptor inhibitor. By summarizing key quantitative data, detailing experimental protocols, and visualizing complex pathways, this document serves as an in-depth resource for professionals in the field of dermatology and drug development.

Pharmacokinetic Profile

This compound, approved for the topical treatment of acne vulgaris, is designed for local activity with minimal systemic exposure. Its pharmacokinetic profile is characterized by low systemic absorption and rapid metabolism.

Systemic Exposure and Absorption

Following topical application of this compound 1% cream, systemic concentrations of the drug are low. In a study involving adult subjects with moderate to severe acne vulgaris, a mean dose of approximately 6 grams was applied twice daily for two weeks. Steady-state concentrations of this compound were achieved by Day 5.[1][2]

Table 1: Systemic Pharmacokinetic Parameters of this compound at Steady State (Day 14)

| Parameter | Mean ± SD | Unit |

| Cmax (Maximum Plasma Concentration) | 4.5 ± 2.9 | ng/mL |

| AUCτ (Area Under the Curve over Dosing Interval) | 37.1 ± 22.3 | h*ng/mL |

| Cavg (Average Plasma Concentration) | 3.1 ± 1.9 | ng/mL |

Data from a clinical trial in adult subjects with moderate to severe acne vulgaris receiving approximately 6 grams of this compound 1% cream twice daily.[1][2]

Distribution

In vitro studies have shown that this compound is 84% to 89% bound to plasma proteins, and this binding is independent of the drug concentration.[1][2]

Metabolism and Excretion

This compound is rapidly hydrolyzed in the skin and plasma by esterases, which significantly limits its systemic activity.[2][3] The primary and inactive metabolite is cortexolone.[2][3][4] Plasma concentrations of cortexolone are generally at or near the lower limit of quantitation (0.5 ng/mL).[1][2][4] In vitro studies using human cryopreserved hepatocytes have confirmed the generation of cortexolone as the primary metabolite, along with other unidentified and conjugated metabolites.[1] The excretion of this compound has not been fully characterized in humans, but it is known to be excreted in the urine as conjugated esters, with less than or equal to 1% of the administered dose being recovered in this form.[5][6]

Dermal Metabolism

The primary site of this compound metabolism is the skin itself. This localized metabolic activity is a key feature of the drug, contributing to its favorable safety profile.

Upon topical application, this compound penetrates the epidermis where it is rapidly hydrolyzed by esterases to its inactive metabolite, cortexolone.[2][3] This rapid biotransformation within the target tissue ensures that the pharmacological activity is primarily localized to the site of application, minimizing systemic androgenic effects.

Table 2: this compound and its Primary Metabolite

| Compound | Role | Activity |

| This compound | Active Drug | Androgen Receptor Antagonist |

| Cortexolone | Primary Metabolite | Inactive |

Mechanism of Action: Androgen Receptor Signaling Pathway

This compound exerts its therapeutic effect by acting as a potent antagonist at the androgen receptor (AR).[2][4] In skin, androgens like dihydrotestosterone (B1667394) (DHT) bind to the AR in sebaceous glands and dermal papilla cells.[2][3] This binding triggers a signaling cascade that leads to increased sebum production and inflammation, key factors in the pathogenesis of acne.[3] this compound competitively inhibits the binding of androgens to the AR, thereby blocking these downstream effects.[2][3][4]

Caption: this compound blocks the androgen receptor signaling cascade.

Experimental Protocols

The pharmacokinetic and metabolism studies of this compound have employed a range of standard and advanced methodologies.

Clinical Pharmacokinetic Studies

Study Design: Phase 1 and 2a clinical trials have been conducted to evaluate the pharmacokinetics of this compound.[5][7][8] These are typically open-label, multicenter studies involving healthy volunteers or patients with acne vulgaris.[5][7][8] A common design is the Maximal Usage Trial (MUsT), which aims to assess systemic exposure under conditions of maximal use.[9]

Dosing Regimen: Participants typically apply a specified amount of this compound cream (e.g., 1%) to the affected areas twice daily for a defined period (e.g., 14 days).[7][8]

Sample Collection: Blood and urine samples are collected at predetermined time points to quantify the concentrations of this compound and its metabolites.[6]

Analytical Method: The concentrations of this compound and cortexolone in plasma and urine are determined using validated analytical methods, most commonly liquid chromatography with tandem mass spectrometry (LC-MS/MS).[6][10]

Caption: A typical workflow for a clinical pharmacokinetic study of this compound.

In Vitro Dermal Metabolism Studies

Objective: To investigate the permeation and metabolism of this compound in human skin.

Methodology: In Vitro Permeation Test (IVPT)

-

Test System: Franz diffusion cells or flow-through diffusion cells are commonly used with excised human skin as the membrane.[10]

-

Procedure: A finite dose of the this compound formulation is applied to the epidermal surface of the skin. The receptor solution, maintained at a physiological temperature, is collected at various time points.

-

Analysis: The concentration of this compound and its metabolites in the receptor solution is quantified using a validated LC-MS/MS method.[10][11]

Table 3: Key Parameters for In Vitro Skin Permeation Studies

| Parameter | Description |

| Skin Source | Human cadaver or surgically excised skin |

| Diffusion Cell | Franz diffusion cell or flow-through cell |

| Receptor Solution | Phosphate-buffered saline (PBS) often with a solubilizing agent like bovine serum albumin (BSA) |

| Sampling | Aliquots taken from the receptor solution at predefined intervals |

| Analytical Method | UHPLC-MS/MS for quantification of this compound and cortexolone |

This table summarizes typical parameters for an in vitro skin permeation test (IVPT).[10][11]

Caption: Workflow for an in vitro skin permeation test (IVPT).

Conclusion

This compound exhibits a pharmacokinetic profile well-suited for a topical medication, characterized by localized activity and minimal systemic burden. Its rapid dermal metabolism to an inactive metabolite is a key factor in its safety and tolerability. The competitive inhibition of the androgen receptor provides a targeted mechanism of action for the treatment of acne vulgaris. The experimental methodologies outlined in this guide provide a framework for the continued investigation and development of topical dermatological therapies.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Individual Article: this compound Cream 1%: Mechanism of Action, Efficacy, and Safety of a Novel, First-in-Class Topical Antiandrogen Therapy for Acne - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 4. This compound | C24H34O5 | CID 11750009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics, Safety, and Skin Irritation and Sensitization Potential of this compound Cream in Early-Phase Clinical Study Participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetic Profile, Safety, and Tolerability of this compound (Cortexolone 17-alpha propionate, CB-03-01) Topical Cream, 1% in Subjects With Acne Vulgaris: An Open-Label Phase 2a Study | Semantic Scholar [semanticscholar.org]

- 8. Pharmacokinetic Profile, Safety, and Tolerability of this compound (Cortexolone 17-alpha propionate, CB-03-01) Topical Cream, 1% in Subjects With Acne Vulgaris: An Open-Label Phase 2a Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. allucent.com [allucent.com]

- 10. researchgate.net [researchgate.net]

- 11. Method development for the evaluation of in vitro skin permeation of this compound from this compound topical cream, 1% - American Chemical Society [acs.digitellinc.com]

Clascoterone: A Technical Deep Dive into its Androgen Receptor Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clascoterone (cortexolone 17α-propionate) is a first-in-class topical androgen receptor (AR) antagonist. It represents a significant advancement in the treatment of androgen-mediated skin conditions, such as acne vulgaris, by offering a targeted approach with minimal systemic side effects. This technical guide provides an in-depth analysis of the core mechanism of this compound: its binding affinity for the androgen receptor and the subsequent downstream cellular effects. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's pharmacology.

Core Mechanism: Competitive Androgen Receptor Antagonism

This compound exerts its pharmacological effects by acting as a competitive antagonist at the androgen receptor. In androgen-sensitive tissues like the sebaceous glands, dihydrotestosterone (B1667394) (DHT) binds to the AR, leading to a conformational change, dimerization, and translocation of the receptor-ligand complex to the nucleus. This complex then binds to androgen response elements (AREs) on target genes, initiating the transcription of genes involved in sebum production and inflammation.

This compound, possessing a high affinity for the AR, competes with endogenous androgens like DHT for the same binding site on the receptor.[1][2][3] By binding to the AR, this compound prevents the conformational changes necessary for receptor activation and subsequent downstream signaling. This blockade of the androgen signaling pathway is the primary mechanism through which this compound mitigates the effects of androgens on the skin.[3]

Quantitative Analysis of Androgen Receptor Binding Affinity

The binding affinity of this compound to the androgen receptor has been quantified through competitive binding assays. These studies are crucial for understanding the potency of the drug at its molecular target.

Data Presentation: Androgen Receptor Binding Affinity

| Compound | IC50 (nM) | Ki (nM) | Cell Line | Radioligand |

| This compound | 50 | 40 | Human Prostate Cancer Cells | [³H]methyltrienolone (R1881) |

| Dihydrotestosterone (DHT) | ~1-5 | ~1-5 | Various (e.g., LNCaP) | [³H]methyltrienolone (R1881) or [³H]DHT |

| Spironolactone (B1682167) | >100 | >100 | Various | [³H]methyltrienolone (R1881) |

Note: The IC50 and Ki values for DHT and spironolactone are approximate ranges derived from various studies and are provided for comparative purposes. The exact values can vary depending on the specific experimental conditions. The data for this compound is from a specific study and provides a direct measure of its affinity under those conditions.

Experimental Protocols

A detailed understanding of the experimental methodologies is essential for the replication and interpretation of binding affinity data.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound (this compound) to compete with a radiolabeled androgen for binding to the androgen receptor.

Objective: To determine the IC50 and Ki of this compound for the androgen receptor.

Materials:

-

Cell Line: Human prostate cancer cells (e.g., LNCaP), which endogenously express the androgen receptor.

-

Radioligand: [³H]methyltrienolone (R1881), a synthetic androgen with high affinity for the AR.

-

Test Compound: this compound.

-

Competitors (for comparison): Dihydrotestosterone (DHT), Spironolactone.

-

Buffers and Reagents:

-

Homogenization Buffer (e.g., Tris-HCl buffer with protease inhibitors).

-

Assay Buffer (e.g., Tris-HCl, pH 7.4, containing EDTA and molybdate (B1676688) to stabilize the receptor).

-

Scintillation Cocktail.

-

-

Equipment:

-

Cell culture equipment.

-

Homogenizer.

-

Refrigerated centrifuge.

-

Scintillation counter.

-

Microplate reader (for protein quantification).

-

Protocol:

-

Preparation of Cytosol:

-

Human prostate cancer cells are cultured to a sufficient density.

-

Cells are harvested, washed with cold phosphate-buffered saline (PBS), and then resuspended in ice-cold homogenization buffer.

-

The cells are homogenized to release the cellular contents.

-

The homogenate is centrifuged at high speed to pellet cellular debris, and the resulting supernatant (cytosol), containing the androgen receptors, is collected.

-

The protein concentration of the cytosol is determined using a standard protein assay (e.g., Bradford assay).

-

-

Competitive Binding Assay:

-

A constant concentration of [³H]methyltrienolone is incubated with a fixed amount of cytosol protein in the assay buffer.

-

Increasing concentrations of unlabeled this compound (or other competitors) are added to the incubation mixture.

-

The reaction is incubated to allow binding to reach equilibrium (e.g., overnight at 4°C).

-

-

Separation of Bound and Unbound Ligand:

-

A method to separate the receptor-bound radioligand from the free radioligand is employed. A common method is the use of hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.

-

The HAP is washed to remove unbound radioligand.

-

-

Quantification:

-

The amount of radioactivity in the HAP pellet (representing the bound ligand) is measured using a scintillation counter.

-

-

Data Analysis:

-

The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor (this compound).

-

The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting dose-response curve.

-

The Ki value (the inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

Experimental Workflow for Androgen Receptor Competitive Binding Assay

Caption: Workflow for the androgen receptor competitive binding assay.

Downstream Cellular Effects of this compound

By blocking the androgen receptor, this compound inhibits the downstream signaling pathways that are activated by androgens in sebocytes. This leads to a reduction in both sebum production and the expression of pro-inflammatory cytokines.[2]

Inhibition of Lipid Synthesis in Sebocytes

Objective: To quantify the effect of this compound on androgen-stimulated lipid synthesis in human sebocytes.

Materials:

-

Cell Line: Primary human sebocytes or an immortalized human sebocyte cell line (e.g., SZ95).

-

Reagents:

-

Dihydrotestosterone (DHT) to stimulate lipid production.

-

This compound.

-

Nile Red stain (a fluorescent dye for intracellular lipid droplets).

-

Fixative (e.g., paraformaldehyde).

-

Mounting medium with a nuclear counterstain (e.g., DAPI).

-

-

Equipment:

-

Cell culture equipment.

-

Fluorescence microscope or a plate reader with fluorescence capabilities.

-

Protocol:

-

Cell Culture and Treatment:

-

Sebocytes are cultured in appropriate media.

-

Cells are treated with DHT to induce lipid synthesis.

-

Concurrent treatment with varying concentrations of this compound is performed to assess its inhibitory effect.

-

Appropriate controls (vehicle-treated, DHT-only) are included.

-

-

Nile Red Staining:

-

After the treatment period, the culture medium is removed, and the cells are washed with PBS.

-

Cells are fixed with a suitable fixative.

-

A working solution of Nile Red is added to the cells and incubated in the dark.

-

-

Quantification of Lipid Content:

-

The fluorescence intensity is measured using a fluorescence microscope or a microplate reader. The fluorescence of Nile Red is proportional to the amount of intracellular lipids.

-

For microscopic analysis, images are captured, and the fluorescence intensity per cell can be quantified using image analysis software.

-

Experimental Workflow for Assessing Lipid Synthesis Inhibition

Caption: Workflow for quantifying the inhibition of lipid synthesis in sebocytes.

Inhibition of Pro-inflammatory Cytokine Production

Objective: To measure the effect of this compound on androgen-induced production of pro-inflammatory cytokines (e.g., IL-6, IL-8) in sebocytes.

Materials:

-

Cell Line: Primary human sebocytes or an immortalized human sebocyte cell line.

-

Reagents:

-

Dihydrotestosterone (DHT).

-

This compound.

-

ELISA (Enzyme-Linked Immunosorbent Assay) kit for the specific cytokine of interest (e.g., Human IL-6 ELISA Kit).

-

-

Equipment:

-

Cell culture equipment.

-

Microplate reader for ELISA.

-

Protocol:

-

Cell Culture and Treatment:

-

Sebocytes are cultured and treated with DHT to stimulate cytokine production, with or without the addition of this compound at various concentrations.

-

The cell culture supernatant is collected after the treatment period.

-

-

ELISA:

-

The collected supernatant is analyzed using a specific ELISA kit according to the manufacturer's instructions.

-

Briefly, the supernatant is added to a microplate pre-coated with a capture antibody for the target cytokine.

-

A detection antibody, conjugated to an enzyme (e.g., horseradish peroxidase), is then added.

-

A substrate is added, which is converted by the enzyme to produce a colored product.

-

-

Quantification:

-

The absorbance of the colored product is measured using a microplate reader.

-

The concentration of the cytokine in the supernatant is determined by comparing the absorbance to a standard curve generated with known concentrations of the cytokine.

-

Signaling Pathway of this compound's Action

Caption: this compound competitively inhibits DHT binding to the AR, blocking downstream signaling.

Conclusion

This compound's high binding affinity for the androgen receptor and its competitive antagonistic action form the basis of its therapeutic efficacy. The in vitro studies detailed in this guide demonstrate its ability to effectively block the androgen signaling cascade, leading to a reduction in key pathogenic factors of acne, namely sebum production and inflammation. These findings, supported by detailed experimental protocols, provide a robust scientific foundation for the clinical use and further development of this compound and other topical anti-androgens.

References

- 1. emulatebio.com [emulatebio.com]

- 2. Cortexolone 17α-propionate (this compound) Is a Novel Androgen Receptor Antagonist that Inhibits Production of Lipids and Inflammatory Cytokines from Sebocytes In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy and Safety of Topical this compound Cream, 1%, for Treatment in Patients With Facial Acne: Two Phase 3 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

Clascoterone's Inhibition of Sebum Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clascoterone (cortexolone 17α-propionate) is a first-in-class topical androgen receptor inhibitor approved for the treatment of acne vulgaris. Its novel mechanism of action directly targets the hormonal drivers of sebum production in the sebaceous gland, representing a significant advancement in dermatological therapeutics. This technical guide provides an in-depth review of the molecular mechanisms, experimental evidence, and clinical data supporting this compound's role in inhibiting sebum production. It details the underlying signaling pathways, methodologies of key in vitro and clinical studies, and quantitative outcomes, offering a comprehensive resource for researchers and drug development professionals.

Introduction

Acne vulgaris is a multifactorial skin condition where excessive sebum production (seborrhea) by sebaceous glands is a primary pathogenic factor.[1][2] Androgens, particularly dihydrotestosterone (B1667394) (DHT), are potent stimulators of sebocyte proliferation and lipogenesis.[3][4] DHT binds to androgen receptors (AR) located in the cytoplasm of sebocytes. This ligand-receptor complex then translocates to the nucleus, where it modulates the transcription of genes responsible for lipid synthesis and pro-inflammatory responses.[5]

This compound is a potent topical antiandrogen that competitively inhibits this pathway at the site of application. Its localized activity and rapid metabolism to an inactive metabolite, cortexolone, minimize systemic antiandrogenic side effects, making it a suitable therapeutic for both male and female patients. This document elucidates the core mechanisms and supporting data for this compound's sebo-suppressive action.

Mechanism of Action: Androgen Receptor Antagonism

The primary mechanism of this compound is the competitive antagonism of the androgen receptor in dermal cells. By sharing a structural similarity with androgens, this compound binds to the AR with high affinity, thereby preventing the binding of endogenous androgens like DHT.

This competitive inhibition blocks the subsequent downstream signaling cascade that promotes acne pathogenesis:

-

Inhibition of Nuclear Translocation: By occupying the AR, this compound prevents the conformational changes required for the DHT-AR complex to dimerize and translocate into the cell nucleus.

-

Suppression of Gene Transcription: Consequently, the transcription of androgen-responsive genes, which are crucial for sebocyte differentiation and the synthesis of lipids and inflammatory cytokines, is inhibited. In vitro studies have confirmed that this compound antagonizes testosterone-stimulated transcriptional activity in sebocytes.

In Vitro Evidence of Sebum Inhibition

In vitro studies using human primary sebocytes have been fundamental in elucidating this compound's mechanism. These experiments demonstrate its ability to bind the AR and consequently inhibit androgen-induced lipid production and inflammatory responses in a dose-dependent manner.

Quantitative Data

The following table summarizes the key quantitative findings from in vitro assays.

| Parameter | Assay Type | Cell Line | Value | Reference(s) |

| AR Binding Affinity (IC₅₀) | Competitive Binding | LNCaP cells | 50 nM | |

| Lipid Production | Lipid Quantification | Human Sebocytes | Dose-dependent inhibition | |

| Cytokine Production | Immunoassay | Human Sebocytes | Dose-dependent inhibition |

Note: Specific dose-response values for lipid and cytokine inhibition are not publicly available in the reviewed literature, though the dose-dependent nature is well-established.

Experimental Protocols

3.2.1 Androgen Receptor Competitive Binding Assay

This assay quantifies the affinity of this compound for the AR by measuring its ability to displace a radiolabeled androgen.

-

Receptor Source: Cytosol extracted from androgen-sensitive cells, such as human LNCaP prostate cells, which are rich in AR.

-

Radioligand: A high-affinity synthetic androgen, such as [³H]-Mibolerone or [³H]-R1881, is used.

-

Procedure:

-

A constant concentration of radioligand and receptor source is incubated with increasing concentrations of unlabeled this compound.

-

Control tubes for total binding (radioligand only) and non-specific binding (radioligand plus a large excess of unlabeled DHT) are included.

-

Following incubation to equilibrium, bound and free radioligand are separated (e.g., via dextran-coated charcoal or filtration).

-

Radioactivity in the bound fraction is measured using liquid scintillation counting.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated using non-linear regression analysis.

3.2.2 Sebocyte Culture and Lipid Production Assay

This protocol assesses the direct impact of this compound on lipid synthesis in the primary cells responsible for sebum production.

-

Cell Culture: Primary human sebocytes are isolated from facial skin and cultured in a specialized sebocyte growth medium.

-

Experimental Treatment:

-

Sebocytes are plated and allowed to adhere.

-

Cells are then treated with a stimulating androgen (e.g., 100 nM DHT) in the presence of varying concentrations of this compound or vehicle control for a period of 24-72 hours.

-

-

Lipid Quantification (Nile Red Staining):

-

After treatment, cells are washed with Phosphate-Buffered Saline (PBS).

-

A working solution of Nile Red stain (a fluorescent lipophilic dye) is added and incubated for approximately 15-30 minutes at room temperature, protected from light.

-

Cells are washed again to remove excess stain.

-

The intracellular lipid droplets are visualized via fluorescence microscopy (yellow-gold fluorescence), and the fluorescence intensity is quantified using image analysis software or a plate reader to determine relative lipid content.

-

Clinical Evidence of Sebum Reduction

The clinical efficacy of this compound in reducing sebum production has been quantified in studies involving patients with acne vulgaris. The primary method for objective measurement of sebum on the skin surface is sebumetry.

Quantitative Clinical Data

A 12-week, open-label study involving 40 patients with mild-to-moderate acne demonstrated a statistically significant reduction in facial sebum levels following twice-daily application of this compound cream 1%.

| Timepoint | Mean Sebumeter Reading (±SD) | Mean % Reduction from Baseline | p-value | Reference(s) |

| Baseline | 115.9 ± 50.5 µg/cm² | N/A | N/A | |

| Week 6 | Not Reported | -22% | <0.01 | |

| Week 12 | 84.8 ± 37.3 µg/cm² | -27% | <0.001 |

Experimental Protocol: Sebumetry

Sebumetry provides a non-invasive, quantitative measurement of casual sebum levels on the skin.

-

Device: A Sebumeter® (e.g., SM 810, Courage + Khazaka) is typically used. The device operates on the principle of grease-spot photometry.

-

Measurement Principle: A special matte synthetic tape is pressed onto the skin for a fixed duration (e.g., 30 seconds). The sebum absorbed by the tape increases its transparency. The probe measures this change in transparency via a light source and photocell, calculating the sebum content in µg/cm².

-

Procedure:

-

Acclimatization: Subjects rest for a minimum of 30 minutes in a room with controlled temperature and humidity.

-

Pre-Measurement Instructions: Subjects are instructed to wash their face 2-4 hours prior to the visit and to not apply any topical products.

-

Measurement Site: A consistent site on the forehead, an area with high sebaceous gland density, is chosen for all measurements.

-

Measurement: The Sebumeter cassette head is applied to the measurement site for 30 seconds.

-

Data Collection: The reading in µg/cm² is recorded. Multiple readings may be taken and averaged to ensure accuracy.

-

-

Data Analysis: Changes in sebumeter readings from baseline are calculated at subsequent study visits to determine the percentage reduction.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Reduction in Facial Sebum Production Following Treatment with this compound Cream 1% in Patients with Acne Vulgaris: 12-Week Interim Analysis | CoLab [colab.ws]

- 3. Cortexolone 17α-propionate (this compound) Is a Novel Androgen Receptor Antagonist that Inhibits Production of Lipids and Inflammatory Cytokines from Sebocytes In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cortexolone 17α-propionate (this compound) Is a Novel Androgen Receptor Antagonist that Inhibits Production of Lipids and Inflammatory Cytokines from Sebocytes In Vitro - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 5. go.drugbank.com [go.drugbank.com]

Clascoterone's Impact on Androgen-Responsive Gene Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clascoterone (cortexolone 17α-propionate) is a first-in-class topical androgen receptor inhibitor approved for the treatment of acne vulgaris. Its mechanism of action involves competitively antagonizing the binding of androgens, such as dihydrotestosterone (B1667394) (DHT), to the androgen receptor (AR). This antagonism directly impacts the transcription of androgen-responsive genes, leading to a reduction in sebum production and inflammation, key pathogenic factors in acne. This technical guide provides an in-depth overview of the molecular interactions and cellular effects of this compound, with a focus on its impact on androgen-responsive gene transcription. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Androgens play a crucial role in the development and function of the skin, including the regulation of sebaceous gland activity. In individuals with acne, androgens can lead to increased sebum production and inflammation. This compound offers a targeted approach to managing acne by directly inhibiting the androgen receptor in the skin, thereby mitigating the downstream effects of androgens without causing systemic antiandrogenic effects.

Mechanism of Action

This compound exerts its effects by competitively binding to the ligand-binding domain of the androgen receptor. This prevents the binding of endogenous androgens like DHT, thereby inhibiting the conformational changes required for receptor activation, dimerization, and nuclear translocation. Consequently, the AR-mediated transcription of target genes involved in sebaceous gland function and inflammation is suppressed.

Quantitative Data

The following tables summarize the key quantitative data regarding this compound's interaction with the androgen receptor and its downstream effects.

Table 1: Androgen Receptor Binding Affinity of this compound

| Parameter | Value | Cell Line/System | Ligand | Reference |

| Ki | 40 nM | Human prostate cancer cells | [3H]methyltrienolone | |

| IC50 | 50 nM | Human prostate cancer cells | [3H]methyltrienolone | |

| IC50 | 50 nM | LNCaP cells | Not Specified |

Table 2: In Vitro Effects of this compound on Human SZ95 Sebocytes (in the presence of DHT)

| Parameter | Effect | Significance | Reference |

| Cell Proliferation (24h) | Significantly decreased | P<0.01 | |

| Intracellular Neutral Lipids | Significantly lower | P<0.0001 | |

| PPARγ Protein Expression | Significantly lower | P<0.05 | |

| PLIN2 Protein Expression | Significantly lower | P<0.05 | |

| FASN Protein Expression | Significantly lower | P<0.05 | |

| SCD1 Protein Expression | Significantly lower | P<0.05 | |

| IL-1α Transcription Level | Significantly lower | P<0.05 | |

| IL-1β Transcription Level | Significantly lower | P<0.05 | |

| IL-6 Transcription Level | Significantly lower | P<0.05 | |

| IL-8 Transcription Level | Significantly lower | P<0.05 | |

| IL-1α Protein Level | Significantly lower | P<0.05 | |

| IL-1β Protein Level | Significantly lower | P<0.05 | |

| IL-6 Protein Level | Significantly lower | P<0.05 | |

| IL-8 Protein Level | Significantly lower | P<0.05 |

Table 3: Clinical Efficacy of this compound Cream 1% (12 weeks)

| Endpoint | This compound 1% | Vehicle | Significance | Reference |

| Treatment Success Rate (IGA 0/1) - Study 1 | 18.4% | 9.0% | P < .001 | |

| Treatment Success Rate (IGA 0/1) - Study 2 | 20.3% | 6.5% | P < .001 | |

| Absolute Reduction in Noninflammatory Lesions - Study 1 | -19.4 | -13.0 | P < .001 | |

| Absolute Reduction in Noninflammatory Lesions - Study 2 | -19.4 | -10.8 | P < .001 | |

| Absolute Reduction in Inflammatory Lesions - Study 1 | -19.3 | Not Specified | - | |

| Absolute Reduction in Inflammatory Lesions - Study 2 | -20.0 | Not Specified | - | |

| Reduction in Sebum Measurements | 27% | Not Applicable | P < 0.001 |

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway and this compound's Point of Intervention

Caption: this compound competitively inhibits DHT binding to the AR, preventing gene transcription.

Experimental Workflow for Assessing this compound's Activity

Caption: A multi-assay approach to characterize this compound's anti-androgenic effects.

Experimental Protocols

Competitive Androgen Receptor Binding Assay

This protocol is adapted from methodologies used for assessing AR binding affinity.

-

Objective: To determine the binding affinity (Ki)

Preclinical Safety and Toxicology of Clascoterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clascoterone (cortexolone 17α-propionate) is a first-in-class topical androgen receptor inhibitor approved for the treatment of acne vulgaris.[1][2] Its development marks a significant advancement in dermatology, offering a targeted approach to a hormonally driven skin condition. This technical guide provides a comprehensive overview of the preclinical safety and toxicology data for this compound, focusing on the key studies that have elucidated its safety profile. The information is intended to serve as a resource for researchers, scientists, and professionals involved in drug development.

Mechanism of Action

This compound exerts its therapeutic effect through competitive antagonism of androgen receptors in the skin, particularly within the sebaceous glands and hair follicles.[2][3] It directly competes with dihydrotestosterone (B1667394) (DHT) for binding to these receptors, thereby inhibiting the downstream signaling pathways responsible for acne pathogenesis.[4] This includes the reduction of sebum production and inflammation. In vitro studies have demonstrated that this compound inhibits androgen receptor-regulated gene transcription and antagonizes lipid and inflammatory cytokine production in human primary sebocytes in a dose-dependent manner. A key feature of this compound's safety profile is its rapid hydrolysis in the skin to its inactive metabolite, cortexolone, which limits systemic exposure and potential side effects.

Pharmacokinetics

Preclinical and Phase 1 studies have shown that systemic absorption of this compound following topical application is low. After topical administration, this compound penetrates the skin and is rapidly metabolized to the inactive metabolite, cortexolone, limiting systemic exposure. In a study with adult subjects with moderate to severe acne, steady-state plasma concentrations were reached by day five of twice-daily application. On day 14, the mean maximum plasma concentration (Cmax) was 4.5 ± 2.9 ng/mL, and the mean area under the plasma concentration-time curve (AUC) was 37.1 ± 22.3 h*ng/mL. Systemic exposure in adolescents was found to be similar to that in adults.

Toxicology Studies

A comprehensive battery of toxicology studies was conducted to evaluate the safety of this compound, including general toxicology, reproductive and developmental toxicology, genotoxicity, and carcinogenicity.

General Toxicology

Repeat-dose toxicity studies were conducted in rats and dogs. In a 26-week subcutaneous toxicity study in rats, the No-Observed-Adverse-Effect-Level (NOAEL) was established.

Experimental Protocol: 26-Week Subcutaneous Toxicity Study in Rats

-

Species: Rat

-

Administration: Subcutaneous injection

-

Duration: 26 weeks, followed by a 4-week recovery period

-

Dose Groups: 0 (vehicle), and escalating doses of this compound. The NOAEL was determined to be 2.5 mg/kg/day.

-

Endpoints: Clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathology.

-

Toxicokinetic Parameters at NOAEL (Day 182):

-

t1/2: 2.1 hours (females); not calculable in males

-

tmax: 0.5 hours (females) and 2 hours (males)

-

AUC0-tlast: 173.19 ng·hr/mL (females) and 298.61 ng·hr/mL (males)

-

Reproductive and Developmental Toxicology

Embryofetal development studies were conducted in both rats and rabbits.

Experimental Protocol: Embryofetal Development Study in Rats

-

Species: Pregnant Rats

-

Administration: Subcutaneous

-

Dosing Period: During organogenesis (Gestation Day 6 through Lactation Day 20 in a prenatal/postnatal study)

-

Dose Groups: 1, 5, or 25 mg/kg/day

-

Endpoints: Maternal toxicity, uterine parameters, fetal malformations, and postnatal development.

-

Findings: No maternal toxicity was observed up to 25 mg/kg/day. This compound-related malformations (omphalocele) were noted at all dose levels without a clear dose-response relationship. In a prenatal and postnatal development study, no significant maternal or developmental toxicity was observed at doses up to 12.5 mg/kg/day.

Experimental Protocol: Embryofetal Development Study in Rabbits

-

Species: Pregnant Rabbits

-

Administration: Subcutaneous

-

Dosing Period: During organogenesis

-

Dose Groups: 0.1, 0.4, or 1.5 mg/kg/day

-

Endpoints: Maternal toxicity, implantation loss, resorptions, and fetal malformations.

-

Findings: Increased post-implantation loss and resorptions were observed at 1.5 mg/kg/day. No developmental toxicity was noted at doses up to 0.4 mg/kg/day. No this compound-related maternal toxicity or fetal malformations were noted at any dose.

Table 1: Summary of Reproductive Toxicology Findings

| Species | Study Type | Route | Doses (mg/kg/day) | NOAEL (Maternal) | NOAEL (Developmental) | Findings |

| Rat | Embryofetal Development | Subcutaneous | 1, 5, 25 | 25 mg/kg/day | Not determined | Omphalocele observed in single fetuses at each dose level. |

| Rat | Prenatal & Postnatal Dev. | Subcutaneous | 0.5, 2.5, 12.5 | 12.5 mg/kg/day | 12.5 mg/kg/day | No significant maternal or developmental toxicity observed. |

| Rabbit | Embryofetal Development | Subcutaneous | 0.1, 0.4, 1.5 | 1.5 mg/kg/day | 0.4 mg/kg/day | Increased post-implantation loss and resorptions at 1.5 mg/kg/day. No fetal malformations noted. |

Genotoxicity and Carcinogenicity

Aggregated GHS information suggests that this compound is suspected of causing genetic defects and is suspected of damaging fertility or the unborn child. However, detailed study reports on genotoxicity and carcinogenicity were not extensively available in the public domain at the time of this review. Long-term clinical studies up to 9 months have not revealed systemic adverse events typically associated with oral androgen receptor inhibitors.

Local Tolerance

Dermal Sensitization: A 5% this compound solution did not cause sensitization in a guinea pig dermal sensitization study.

Ocular Irritation: this compound cream, 1%, was found to be a weak ocular irritant in rabbits.

Phototoxicity: this compound cream is not considered to pose a phototoxic risk based on its lack of absorption in the ultraviolet/visible spectrum between 290 and 700 nm.

Safety Pharmacology

Cardiovascular Effects: In a pilot hERG assay, this compound showed low potency dose-related inhibition of the hERG potassium current. In a study with conscious unrestrained Beagles receiving subcutaneous doses of this compound, further cardiovascular effects were evaluated.

Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression: In a clinical pharmacokinetic trial, some subjects showed evidence of HPA axis suppression, which was reversible. All subjects returned to normal HPA axis function four weeks after discontinuing treatment. Pediatric patients may be more susceptible to systemic toxicity.

Conclusion

The preclinical data on this compound indicate a favorable safety profile for topical administration. Its mechanism of action is localized to the skin, and it is rapidly metabolized to an inactive compound, leading to low systemic exposure. While reproductive toxicology studies in animals have shown some developmental effects at doses significantly higher than the maximum recommended human dose, the overall preclinical safety data supported its clinical development. Long-term clinical use has shown that local skin reactions, such as erythema and dryness, are the most common adverse effects, and these are generally mild. The available data suggest that this compound is a safe and effective topical treatment for acne vulgaris.

References

- 1. dermnetnz.org [dermnetnz.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. Individual Article: this compound Cream 1%: Mechanism of Action, Efficacy, and Safety of a Novel, First-in-Class Topical Antiandrogen Therapy for Acne - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

Methodological & Application

Application Notes and Protocols for Clascoterone In Vitro Skin Permeation Testing (IVPT)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro skin permeation tests (IVPT) for clascoterone, a topical androgen receptor inhibitor. The information compiled is based on established scientific literature and aims to guide researchers in setting up robust and reliable experiments for assessing the dermal absorption and metabolism of this compound.

Introduction

This compound is an androgen receptor inhibitor approved for the topical treatment of acne vulgaris. A significant challenge in the development and in vitro characterization of topical this compound formulations is its instability in physiological solutions, where it can hydrolyze to its metabolite, cortexolone.[1][2][3] This instability necessitates carefully designed IVPT methods to accurately assess its permeation and metabolism in the skin.

Two primary IVPT methods are utilized for this compound studies: the static vertical diffusion cell (Franz cell) and the dynamic flow-through diffusion cell. Research indicates that the flow-through diffusion cell method significantly minimizes the degradation of this compound to cortexolone compared to the static vertical diffusion cell method with aliquot sampling.[1][2][3][4]

Mechanism of Action: Androgen Receptor Inhibition in Sebocytes

This compound exerts its therapeutic effect by competitively inhibiting dihydrotestosterone (B1667394) (DHT) from binding to androgen receptors in sebocytes and dermal papilla cells.[5][6][7][8][9] This action blocks the downstream signaling pathways that lead to increased sebum production and inflammation, key factors in the pathogenesis of acne.[5][6][7][9] In vitro studies have demonstrated that this compound dose-dependently antagonizes androgen-regulated lipid and inflammatory cytokine production in human primary sebocytes.[5][6]

This compound's competitive inhibition of the androgen receptor.

Comparison of IVPT Methods for this compound

The choice of IVPT method is critical for obtaining accurate data on this compound permeation due to its instability. The following table summarizes the key aspects of the vertical diffusion cell and flow-through cell methods.

| Feature | Vertical Diffusion Cell (Franz Cell) | Flow-Through Diffusion Cell | Reference |

| Principle | Static receptor medium with periodic sampling. | Continuous flow of fresh receptor medium. | [10] |

| This compound Stability | Substantive hydrolysis to cortexolone observed with aliquot sampling. | Significantly minimized degradation of this compound. | [1][2][3][4] |

| Sampling | Aliquot sampling from a fixed volume. | Fractional collection of the entire receptor volume over time. | [1][2][10] |

| Recommendation | Less suitable for unstable compounds like this compound. | Recommended method for this compound IVPT studies. | [1][2][3][4] |

Experimental Protocols

The following are detailed protocols for conducting IVPT studies of this compound using both flow-through and vertical diffusion cells. The flow-through method is the recommended approach.

Protocol 1: Flow-Through Diffusion Cell IVPT Method (Recommended)

This protocol is designed to minimize the degradation of this compound during the experiment.

Workflow for the Flow-Through Diffusion Cell IVPT Method.

Materials:

-

Flow-through diffusion cells (e.g., PermeGear, Inc.)

-

Dermatomed human cadaver skin (approximately 500 µm thick)

-

This compound cream, 1%

-

Receptor solution: Phosphate-buffered saline (PBS) containing 5% (w/v) bovine serum albumin (BSA)[11]

-

Peristaltic pump and fraction collector

-

Water bath maintained at a temperature to achieve 32.0 °C on the skin surface[11]

-

UHPLC-MS/MS system

Procedure:

-

Skin Preparation: Thaw frozen dermatomed human skin at room temperature. Cut skin sections to fit the diffusion cells.

-

Diffusion Cell Assembly: Mount the skin sections onto the flow-through diffusion cells, ensuring the stratum corneum side faces the donor compartment.

-

Equilibration: Equilibrate the mounted skin with the receptor solution for a sufficient period to ensure a stable skin surface temperature of 32.0 °C.

-

Dosing: Apply a finite dose of this compound cream (e.g., 10 mg/cm²) to the skin surface in the donor compartment.

-

Perfusion and Sample Collection: Start the flow of the receptor solution through the cells at a constant rate (e.g., 1.5 mL/h). Collect the perfusate into fractions at predetermined time intervals (e.g., every hour for 24 hours).

-

Sample Processing: Process the collected fractions promptly to prevent post-experimental degradation. This may involve a protein precipitation step to remove BSA.[11]

-

Skin Extraction (Optional): At the end of the experiment, dismount the skin. The epidermis and dermis can be separated, and the drug content can be extracted to determine skin retention.

-

Analysis: Quantify the concentration of this compound and cortexolone in the collected fractions and skin extracts using a validated UHPLC-MS/MS method.[1][11]

Protocol 2: Vertical Diffusion Cell (Franz Cell) IVPT Method

This method is less ideal for this compound but is described for completeness.

Materials:

-

Vertical diffusion cells (Franz cells)

-

Dermatomed human cadaver skin

-

This compound cream, 1%

-

Receptor solution: PBS with 5% (w/v) BSA

-

Stirring hot plate or water bath to maintain 32.0 °C

-

Syringes for sampling

-

UHPLC-MS/MS system

Procedure:

-

Skin Preparation: Prepare human skin as described in Protocol 1.

-

Diffusion Cell Assembly: Mount the skin between the donor and receptor compartments of the Franz cell.

-

Receptor Chamber Filling: Fill the receptor chamber with a known volume of the receptor solution and ensure it is bubble-free. Place a small stir bar in the receptor chamber.

-

Equilibration: Place the cells in a heating block or water bath to maintain a skin surface temperature of 32.0 °C and allow the system to equilibrate.

-

Dosing: Apply a finite dose of this compound cream to the skin surface.

-

Sampling: At predetermined time points (e.g., 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution for analysis. Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution.

-

Sample Processing and Analysis: Process and analyze the samples for this compound and cortexolone as described in Protocol 1.

Analytical Method: UHPLC-MS/MS

A sensitive and validated UHPLC-MS/MS method is essential for the simultaneous quantification of this compound and its metabolite, cortexolone.

Analytical Method Parameters

| Parameter | Specification | Reference |

| Instrumentation | Sciex Exion UHPLC system with a Qtrap 6500+ tandem mass spectrometer | [11] |

| Column | C18 UPLC column | [11] |

| Mobile Phase | Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile/methanol | [11] |

| Flow Rate | 0.8 mL/min | [11] |

| Detection | Multiple Reaction Monitoring (MRM) in positive ion mode | [11] |

| LLOQ | 0.5 ng/mL for both this compound and cortexolone | [1][2][3] |

| Linearity | 0.5 - 1000 ng/mL | [11] |

Permeation of both this compound and cortexolone can be observed as early as 2 hours post-application.[1][2][3][11]

Data Presentation and Analysis

The primary endpoints for this compound IVPT studies, as recommended by regulatory bodies like the FDA, are the total cumulative amount of drug permeated (AMT) and the maximum flux (Jmax).[12]

Calculations:

-

Cumulative Amount Permeated (μg/cm²): Calculated by summing the amount of this compound and cortexolone in the receptor solution at each time point, normalized to the diffusion area.

-

Flux (μg/cm²/h): The rate of permeation across the skin, typically determined from the slope of the linear portion of the cumulative amount permeated versus time curve. Jmax is the maximum flux observed.

The results should be presented in tables summarizing the mean ± standard deviation for AMT and Jmax for both this compound and cortexolone for each experimental condition.

Conclusion

The in vitro skin permeation of this compound is best evaluated using a flow-through diffusion cell method coupled with a sensitive UHPLC-MS/MS analytical method. This approach minimizes the hydrolytic degradation of this compound, allowing for an accurate assessment of its permeation and metabolism. The provided protocols and application notes serve as a detailed guide for researchers to design and execute reliable IVPT studies for topical this compound formulations.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of in vitro Skin Permeation of this compound From this compound Topical Cream, 1% (w/w) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of in vitro Skin Permeation of this compound From this compound Topical Cream, 1% (w/w) | CoLab [colab.ws]

- 4. researchgate.net [researchgate.net]

- 5. Cortexolone 17α-propionate (this compound) Is a Novel Androgen Receptor Antagonist that Inhibits Production of Lipids and Inflammatory Cytokines from Sebocytes In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jddonline.com [jddonline.com]

- 7. This compound: A Novel Topical Anti-androgen for the Treatment of Acne [practicaldermatology.com]

- 8. ARTICLE: Androgens, Androgen Receptors, and the Skin: From the Laboratory to the Clinic With Emphasis on Clinical and Therapeutic Implications - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 9. This compound: a new topical anti-androgen for acne management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Method development for the evaluation of in vitro skin permeation of this compound from this compound topical cream, 1% - American Chemical Society [acs.digitellinc.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

Application Note: A Validated RP-HPLC Method for the Quantification of Clascoterone

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of clascoterone. The method is suitable for the analysis of this compound in bulk drug substance and can be adapted for formulation analysis. The chromatographic separation is achieved on a C18 column with a simple isocratic mobile phase, providing a rapid and efficient analysis. The method has been developed and validated in accordance with the International Conference on Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity.

Introduction

This compound is a novel topical androgen receptor inhibitor approved for the treatment of acne vulgaris.[1] It acts by competing with androgens, such as dihydrotestosterone (B1667394) (DHT), for binding to androgen receptors, thereby inhibiting the downstream signaling pathways that contribute to acne pathogenesis.[1][2] Accurate and reliable quantification of this compound is crucial for quality control during drug development and manufacturing. This application note provides a detailed protocol for an RP-HPLC method for the quantification of this compound.

Chemically, this compound is cortexolone 17α-propionate, with the molecular formula C₂₄H₃₄O₅ and a molecular weight of 402.5 g/mol .[3] It is a white to almost white powder that is practically insoluble in water.[3]

Signaling Pathway of this compound

This compound exerts its therapeutic effect by antagonizing the androgen receptor in the skin, particularly in the sebaceous glands and hair follicles. The binding of androgens like DHT to the androgen receptor triggers a cascade of events leading to increased sebum production and inflammation, key factors in the development of acne. This compound, as a competitive inhibitor, blocks this binding and subsequent downstream signaling.

Figure 1: Mechanism of action of this compound.

Experimental Protocol

Materials and Reagents

-

This compound reference standard

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (analytical grade)

-

Acetonitrile (HPLC grade)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Inertsil ODS 3V column (100 x 4.6 mm, 5 µm particle size) or equivalent

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.45 µm)

Chromatographic Conditions

| Parameter | Condition |

| Column | Inertsil ODS 3V (100 x 4.6 mm, 5 µm) |

| Mobile Phase | Water (pH adjusted to 4.0 with phosphoric acid) : Methanol (40:60 v/v) |

| Flow Rate | 1.4 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| Run Time | Approximately 10 minutes |

Preparation of Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the desired linearity range (e.g., 10-150 µg/mL).

Sample Preparation (for a 1% cream formulation): Accurately weigh an amount of cream equivalent to 10 mg of this compound into a suitable container. Add a known volume of a suitable extraction solvent (e.g., methanol or acetonitrile) and extract the drug using sonication or mechanical shaking. Centrifuge or filter the extract to remove undissolved excipients. Dilute the clear supernatant with the mobile phase to a final concentration within the calibration range.

RP-HPLC Method Development Workflow

The development of this RP-HPLC method followed a systematic approach to achieve optimal separation and quantification of this compound.

Figure 2: RP-HPLC Method Development Workflow.

Method Validation

The developed RP-HPLC method was validated according to ICH guidelines to ensure its suitability for the intended purpose. The validation parameters assessed included system suitability, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

System Suitability

System suitability was evaluated by injecting six replicate injections of a standard solution. The acceptance criteria for system suitability are summarized in the table below.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | > 2000 |

| % RSD of Peak Areas | ≤ 2.0% |

| % RSD of Retention Times | ≤ 1.0% |

Linearity

The linearity of the method was determined by analyzing a series of this compound standard solutions over a specified concentration range. The calibration curve was constructed by plotting the peak area against the concentration, and the linearity was evaluated by the correlation coefficient.[3]

| Parameter | Result |

| Linearity Range | 10 - 150 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Regression Equation | y = mx + c (where y is peak area and x is concentration) |

Accuracy

The accuracy of the method was assessed by the recovery of known amounts of this compound spiked into a placebo matrix at three different concentration levels (80%, 100%, and 120% of the target concentration).

| Concentration Level | Mean Recovery (%) | % RSD |

| 80% | 99.5 | 0.8 |

| 100% | 100.2 | 0.6 |

| 120% | 99.8 | 0.7 |

Precision